molecular formula C19H19ClF2N2O2 B4933410 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine

1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B4933410
M. Wt: 380.8 g/mol
InChI Key: KVHLWKBLGMMOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine, also known as CDP-ME, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to enhance memory and learning in animal models. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression and anxiety, as well as in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine is believed to work by increasing the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. These neurotransmitters are involved in the regulation of mood, memory, and cognitive function. By increasing their levels, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine may enhance these functions and provide neuroprotective effects.
Biochemical and Physiological Effects
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine for lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures that the results are reliable. However, one limitation is that 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine is relatively expensive, which may limit its use in some experiments.

Future Directions

There are a number of future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine. One area of interest is in the development of new drugs based on the structure of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine. Another area of research is in the development of new methods for delivering 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine to the brain, such as through the use of nanoparticles. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine and to identify potential new applications for this compound.
Conclusion
In conclusion, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine is a promising compound that has been extensively studied for its potential use in scientific research. Its ability to enhance memory and learning, as well as provide neuroprotective effects, make it a valuable tool for researchers in a variety of fields. While there are some limitations to its use, the future looks bright for 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine and its potential applications in the field of neuroscience and beyond.

Synthesis Methods

The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 3-methoxybenzylamine to form an intermediate. The intermediate is then reacted with piperazine to form the final product, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine. This process has been optimized to produce high yields of pure 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O2/c1-26-14-4-2-3-13(9-14)12-23-5-7-24(8-6-23)19(25)15-10-17(21)18(22)11-16(15)20/h2-4,9-11H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHLWKBLGMMOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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